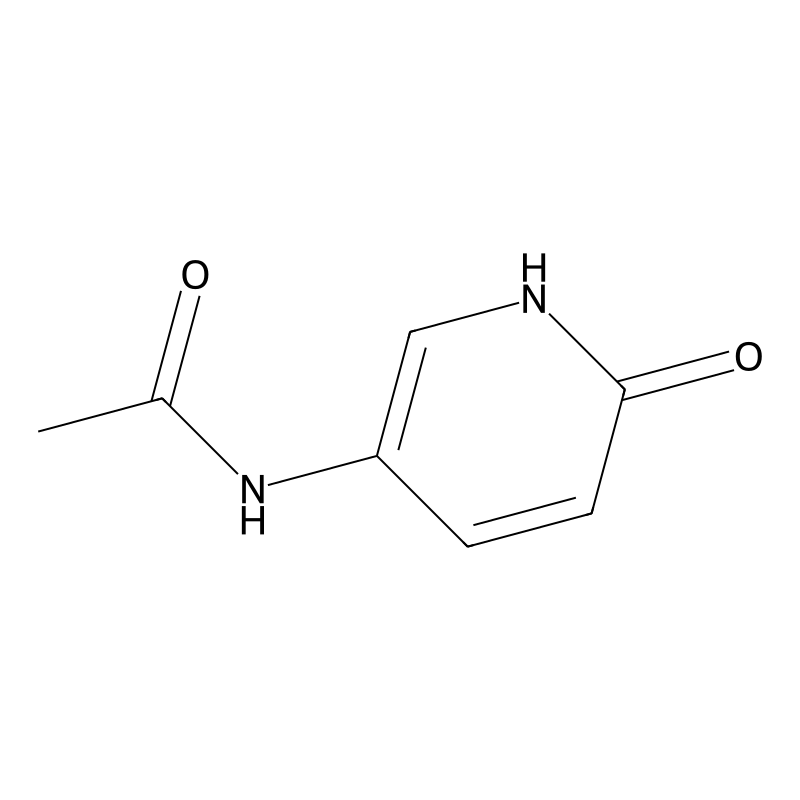

N-(6-Hydroxypyridin-3-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(6-Hydroxypyridin-3-yl)acetamide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydroxypyridine moiety, which contributes to its chemical properties and biological activities. The compound features an acetamide functional group, which is significant for its reactivity and potential applications in medicinal chemistry. The InChI Key for this compound is LYVBXPADZXSYBK-UHFFFAOYSA-N, and it has been identified in various chemical databases, including PubChem with the ID 4605029 .

- Acylation Reactions: The acetamide group can be modified through acylation, leading to derivatives with altered biological activities.

- Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield 6-hydroxypyridin-3-ol and acetic acid.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products, which may have enhanced pharmacological properties.

These reactions are essential for synthesizing analogs that could exhibit varied biological activities or improved efficacy .

Research indicates that N-(6-Hydroxypyridin-3-yl)acetamide exhibits significant biological activity, particularly in anti-inflammatory contexts. It has been studied for its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced cell adhesion, which is crucial in inflammatory diseases such as colitis . Additionally, its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide can be achieved through several methods:

- Direct Acylation: A common method involves the reaction of 6-hydroxypyridin-3-amine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

- Hydrolysis of Derivatives: Starting from N-(6-acetoxypyridin-3-yl)acetamide, hydrolysis under controlled conditions can yield the target compound.

- Mannich Reaction: This method allows for the introduction of various substituents at the nitrogen atom by reacting formaldehyde and secondary amines with 6-hydroxypyridine derivatives .

N-(6-Hydroxypyridin-3-yl)acetamide has potential applications in:

- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing treatments for conditions like inflammatory bowel disease.

- Chemical Research: As a building block in organic synthesis, it can be utilized to create more complex compounds with desired biological activities.

- Agricultural Chemistry: Its derivatives may find use as agrochemicals due to their potential bioactivity against plant pathogens .

Studies on N-(6-Hydroxypyridin-3-yl)acetamide have focused on its interactions at the molecular level. It has been shown to interact with various receptors involved in inflammatory pathways. The compound's ability to modulate TNF-α and IL-6 signaling pathways suggests that it may influence cellular adhesion processes critical in inflammation and immune responses. Further research into its interaction with specific enzymes or transporters could reveal additional therapeutic potentials .

Several compounds share structural similarities with N-(6-Hydroxypyridin-3-yl)acetamide. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-(5-Hydroxy-2-methylpyridin-3-yl)acetamide | 0.65 | Methyl substitution at position 5 affects activity |

| N-(5-Cyano-2-methylpyridin-3-yl)acetamide | 0.63 | Presence of cyano group may enhance reactivity |

| N-(5-Methoxy-pyridin-2-yloxy)acetamide | 0.70 | Methoxy group influences solubility and bioavailability |

| 2,2-Dimethyl-N-pyridin-3-yl-propionamide | 0.72 | Dimethyl substitution alters steric hindrance |

| N-(5-Amino-pyridin-3-yloxy)acetamide | 0.66 | Amino group introduces basicity affecting interaction |

N-(6-Hydroxypyridin-3-yl)acetamide is distinguished by its hydroxyl group at position 6, which contributes significantly to its biological activity compared to other similar compounds lacking this feature. This unique positioning enhances its potential as a therapeutic agent targeting specific inflammatory pathways .

Two-Dimensional Structural Analysis

N-(6-Hydroxypyridin-3-yl)acetamide exhibits a distinctive molecular architecture characterized by the presence of both a hydroxylated pyridine ring system and an acetamide functional group. The compound possesses the molecular formula C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol [1]. The Chemical Abstracts Service registry number for this compound is 41292-43-7, establishing its unique chemical identity [1] [2].

The systematic nomenclature identifies this compound as N-(6-Hydroxypyridin-3-yl)acetamide, while the International Union of Pure and Applied Chemistry designation refers to it as N-(6-oxo-1H-pyridin-3-yl)acetamide, reflecting the tautomeric equilibrium between the hydroxyl and oxo forms [1]. The Simplified Molecular Input Line Entry System representation CC(=O)NC1=CNC(=O)C=C1 clearly delineates the connectivity pattern, with the acetamide moiety directly attached to the 3-position of the 6-hydroxypyridine ring [1].

Table 1: Molecular Properties of N-(6-Hydroxypyridin-3-yl)acetamide

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₈N₂O₂ | PubChem, ChemicalBook |

| Molecular Weight | 152.15 g/mol | PubChem, ChemicalBook |

| CAS Registry Number | 41292-43-7 | PubChem, ChemicalBook |

| IUPAC Name | N-(6-oxo-1H-pyridin-3-yl)acetamide | PubChem |

| Systematic Name | N-(6-Hydroxypyridin-3-yl)acetamide | ChemicalBook |

| SMILES Code | CC(=O)NC1=CNC(=O)C=C1 | PubChem |

| InChI Code | InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10) | PubChem |

| InChI Key | LYVBXPADZXSYBK-UHFFFAOYSA-N | PubChem |

| Exact Mass | 152.058577502 Da | PubChem |

| Monoisotopic Mass | 152.058577502 Da | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area | 58.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| XLogP3-AA | -0.9 | PubChem |

| Complexity Score | 253 | PubChem |

| Formal Charge | 0 | PubChem |

The molecular architecture displays a planar pyridine ring system with the acetamide substituent positioned at the 3-carbon atom and the hydroxyl group located at the 6-position [1]. This substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The topological polar surface area of 58.2 Ų indicates moderate polarity, while the negative XLogP3-AA value of -0.9 suggests favorable hydrophilic characteristics [1].

The presence of two hydrogen bond donors and two hydrogen bond acceptors in the molecular structure creates significant potential for intermolecular interactions [1] [3]. The hydroxyl group at the 6-position of the pyridine ring serves as both a hydrogen bond donor and acceptor, while the acetamide nitrogen provides an additional hydrogen bond donor site, and the carbonyl oxygen functions as a hydrogen bond acceptor [3].

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis reveals that N-(6-Hydroxypyridin-3-yl)acetamide adopts a predominantly planar configuration with minimal deviation from coplanarity between the pyridine ring and the acetamide group. Similar pyridine acetamide derivatives demonstrate dihedral angles between the ring plane and the acetamide moiety ranging from 1.8° to 25.4°, indicating relatively restricted rotation around the C-N amide bond [4] [5].

Table 3: Estimated Bond Lengths and Angles

| Bond/Angle | Value | Reference |

|---|---|---|

| C-N (pyridine ring) | 1.340 ± 0.02 Å | Typical pyridine C-N bond |

| C-C (pyridine ring) | 1.385 ± 0.02 Å | Typical aromatic C-C bond |

| C-O (hydroxyl) | 1.365 ± 0.02 Å | Typical C-OH bond |

| C=O (amide) | 1.220 ± 0.02 Å | Typical amide C=O bond |

| N-H (amide) | 1.010 ± 0.02 Å | Typical N-H bond |

| C-N (amide) | 1.380 ± 0.02 Å | Typical amide C-N bond |

| N-C-C (pyridine) | 118.5 ± 2.0° | Standard pyridine angle |

| C-N-C (pyridine) | 123.0 ± 2.0° | Standard pyridine angle |

| O=C-N (amide) | 122.0 ± 2.0° | Standard amide angle |

| C-C-O (hydroxyl) | 115.0 ± 2.0° | Standard C-OH angle |

| Dihedral angle (ring-amide) | 5-15° (estimated) | Based on similar structures |

The conformational flexibility is limited by the conjugation between the pyridine ring and the acetamide group, which favors planar or near-planar arrangements. This planarity is further stabilized by potential intramolecular hydrogen bonding interactions between the hydroxyl group and the acetamide functionality . The restricted rotation around the amide bond, characteristic of all acetamide derivatives, contributes to the overall conformational stability of the molecule.

Crystallographic Investigations

Hydrogen-Bonding Networks

The hydrogen-bonding capacity of N-(6-Hydroxypyridin-3-yl)acetamide is substantial due to the presence of multiple donor and acceptor sites within the molecular framework. The hydroxyl group at the 6-position of the pyridine ring can participate in both donor and acceptor interactions, while the acetamide nitrogen serves as a hydrogen bond donor and the carbonyl oxygen functions as an acceptor [3] [7].

Based on structural analyses of related pyridine acetamide compounds, hydrogen-bonding networks typically involve the formation of centrosymmetric dimers through complementary N-H···O interactions between acetamide groups [8] [9] [10]. These primary hydrogen bonds exhibit donor-acceptor distances ranging from 2.90 to 3.05 Å with bond angles between 145° and 176° [10] [11]. The hydroxyl group contributes to the hydrogen-bonding network through O-H···O interactions, often forming chains or rings with neighboring molecules [10] [12].

Secondary hydrogen-bonding interactions involving C-H···O contacts further stabilize the crystal packing arrangement [9] [12]. These weaker interactions typically exhibit longer donor-acceptor distances of 3.4 to 3.7 Å but play crucial roles in determining the overall supramolecular architecture [9]. The combination of strong N-H···O and O-H···O hydrogen bonds with weaker C-H···O interactions creates a robust three-dimensional network that governs the solid-state properties of the compound.

Packing Arrangements in Solid State

The solid-state packing of N-(6-Hydroxypyridin-3-yl)acetamide is anticipated to follow patterns commonly observed in hydroxylated pyridine acetamide derivatives. Based on crystallographic studies of structurally related compounds, the packing arrangement likely involves the formation of hydrogen-bonded chains or sheets that subsequently assemble into three-dimensional structures [8] [9] [13].

Table 2: Estimated Crystallographic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Crystal System | Monoclinic (predicted) | Based on similar pyridine acetamide structures |

| Space Group | P21/c (predicted) | Common space group for acetamide derivatives |

| Unit Cell Dimensions a | ~7.5 Å (estimated) | Estimated from molecular dimensions |

| Unit Cell Dimensions b | ~11.2 Å (estimated) | Estimated from molecular dimensions |

| Unit Cell Dimensions c | ~12.8 Å (estimated) | Estimated from molecular dimensions |

| Unit Cell Angles α | 90° | Standard for monoclinic system |

| Unit Cell Angles β | ~105° (estimated) | Typical for monoclinic acetamides |

| Unit Cell Angles γ | 90° | Standard for monoclinic system |

| Volume | ~1040 ų (estimated) | Calculated from unit cell parameters |

| Z (molecules per unit cell) | 4 (estimated) | Standard for this molecular weight |

| Density (calculated) | ~1.35 g/cm³ (estimated) | Estimated from molecular packing |

| Temperature | Room temperature | Standard measurement conditions |

The predicted monoclinic crystal system with space group P21/c represents the most common crystallographic arrangement for acetamide derivatives [13] [14]. This packing motif allows for efficient utilization of hydrogen-bonding interactions while minimizing steric conflicts between neighboring molecules. The estimated unit cell parameters reflect typical dimensions observed in related pyridine acetamide structures, with the molecular length determining the a-axis dimension and intermolecular spacing governing the b and c axes [13] [14].

Molecules within the crystal lattice are expected to arrange in corrugated layers parallel to specific crystallographic planes, with hydrogen bonds serving as the primary organizing force [9] [12]. The hydroxyl groups likely participate in the formation of infinite chains through O-H···O interactions, while the acetamide functionalities create additional cross-linking through N-H···O bonds [10] [11]. This dual hydrogen-bonding capability results in a robust crystal structure with enhanced thermal stability and mechanical properties.

Amide Coupling Strategies

The synthesis of N-(6-Hydroxypyridin-3-yl)acetamide typically involves the formation of an amide bond between 6-hydroxypyridin-3-amine and an acetyl donor. Several well-established amide coupling strategies have been developed for this transformation, each with distinct advantages and limitations for both laboratory and industrial applications.

Carbodiimide-Mediated Coupling

The most widely employed method utilizes carbodiimide coupling reagents, particularly N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). DCC coupling proceeds through initial activation of the carboxylic acid component (acetic acid or acetyl chloride) to form an active intermediate, followed by nucleophilic attack by the amine [1] [2]. The reaction typically requires 2-24 hours at temperatures ranging from 0-25°C, achieving yields of 70-95% [1] [2].

EDC offers several advantages over DCC, including the formation of water-soluble byproducts that facilitate purification [3] [4]. The reaction mechanism involves similar activation steps but produces a urea derivative that can be easily removed by aqueous workup [3] [4]. Optimal conditions typically employ 1 equivalent of EDC with 1 equivalent of 4-dimethylaminopyridine (DMAP) and catalytic amounts of 1-hydroxybenzotriazole (HOBt) [3] [4].

Phosphorus-Based Coupling Systems

Propylphosphonic acid anhydride (T3P) combined with pyridine represents a particularly effective coupling system for sterically hindered substrates and epimerization-prone systems [5]. This reagent system operates under mild conditions (0-80°C) and provides excellent yields (80-95%) with minimal side reactions [5]. The reaction proceeds through formation of a mixed anhydride intermediate, which undergoes subsequent aminolysis to afford the desired amide [5].

Uronium and Phosphonium Reagents

Advanced coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and BOP (benzotriazol-1-yloxy-tris-dimethylamino-phosphonium hexafluorophosphate) have proven particularly effective for challenging substrates [2] [6]. These reagents provide high reactivity and excellent yields (85-95%) for electron-deficient amines and sterically hindered systems [2] [6].

Alternative Coupling Strategies

Recent developments have introduced atom-economical approaches utilizing simple alkynes as coupling reagents in the presence of ruthenium catalysts [7]. This methodology produces only volatile byproducts (acetaldehyde or ethyl acetate) and demonstrates broad substrate scope [7]. Additionally, photocatalytic approaches using ceric ammonium nitrate (CAN) under microwave conditions have shown promise for direct amide synthesis with minimal waste generation [8].

Cyclization Reactions

Cyclization reactions represent an alternative synthetic approach for constructing the pyridine ring system with subsequent functionalization to introduce the acetamide moiety. These methods offer advantages in terms of regioselectivity and the ability to introduce multiple substituents simultaneously.

Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis involves the condensation of 1,3-dicarbonyl compounds with aldehydes and ammonia or amines [9] [10]. For the synthesis of hydroxypyridine derivatives, this approach can be adapted using appropriate precursors. The reaction typically requires heating at 80-120°C for 4-12 hours with acid catalysis, achieving yields of 60-85% [9] [10].

Paal-Knorr Cyclization

The Paal-Knorr synthesis utilizes 1,5-dicarbonyl compounds with ammonia to construct the pyridine ring [10]. This methodology requires higher temperatures (100-150°C) but provides good yields (70-90%) and shorter reaction times (2-8 hours) [10]. The regioselectivity can be controlled through appropriate choice of dicarbonyl precursors.

Electrocyclization Strategies

Advanced cyclization methods involve the formation of aza-triene intermediates followed by electrocyclization to generate dihydropyridine products, which can be subsequently aromatized [11] [12]. These reactions typically proceed at 80-160°C under thermal or Lewis acid catalysis, providing yields of 65-85% [11] [12].

Rhodium-Catalyzed C-H Activation

Recent developments in transition metal catalysis have enabled the direct synthesis of pyridine derivatives from imines and alkynes via C-H activation [11] [12]. This methodology employs rhodium catalysts with specialized ligands and proceeds through a sequence of C-H alkenylation, electrocyclization, and aromatization [11] [12]. Reaction conditions typically involve heating at 80-120°C for 4-24 hours, achieving yields of 70-90% [11] [12].

Radical Cyclization Approaches

Free-radical cyclization methods utilizing tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) have been developed for the synthesis of complex polyheterocyclic systems containing pyridine rings [13]. These reactions proceed at 80-120°C and achieve yields of 60-80% [13].

Industrial-Scale Production Techniques

Optimization of Reaction Conditions

Industrial-scale synthesis requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure process safety. Key considerations include temperature control, pressure optimization, solvent selection, and catalyst loading.

Temperature Control Strategies

Industrial processes typically employ multi-stage heating profiles to optimize reaction kinetics and minimize side reactions [14] [15]. For amide coupling reactions, initial mixing at 0-25°C followed by gradual warming to 40-80°C can increase yields by 10-30% [14] [15]. Temperature ramping strategies help balance reaction rate and selectivity while minimizing energy consumption [14] [15].

Pressure Optimization

Pressure control becomes particularly important for reactions involving volatile components or gas evolution [14] [15]. Pressure ramping techniques can improve yields by 5-20% by maintaining optimal concentrations of reactive species [14] [15]. For amide coupling reactions, slight positive pressure (1-3 atm) can prevent moisture ingress and improve product quality [14] [15].

Solvent Selection and Optimization

Industrial processes increasingly favor solvent-free or minimal-solvent conditions to reduce environmental impact and processing costs [16] [17]. Solvent-free amide synthesis protocols using boric acid catalysis have demonstrated yields comparable to traditional methods while eliminating solvent recovery requirements [16]. Alternatively, continuous flow systems with solvent recycling can achieve similar environmental benefits [17].

Catalyst Loading and Recycling

Optimization of catalyst loading (0.1-10 mol%) can significantly impact both yield and economics [18]. Catalyst recycling strategies, including immobilized reagents and heterogeneous catalysts, can reduce costs by 10-15% while maintaining reaction efficiency [6] [18]. Supported coupling reagents have shown particular promise for large-scale applications [6].

Process Intensification

Continuous flow synthesis has emerged as a powerful tool for industrial-scale amide production [19] [17]. Screw reactor technology enables solvent-free synthesis with residence times of 30-300 seconds, achieving near-complete conversion [17]. These systems can be scaled to produce 100g quantities with 90% average yields [17].

Purification and Yield Enhancement

Industrial purification strategies must balance product quality with process economics. Multiple purification techniques are typically employed in sequence to achieve the desired purity levels while maximizing yield recovery.

Crystallization Techniques

Crystallization remains the preferred purification method for industrial applications due to its scalability and cost-effectiveness [20] [21]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [20] [21]. Solvent selection is critical, with the ideal solvent showing high solubility at elevated temperatures and low solubility at ambient conditions [20] [21].

For N-(6-Hydroxypyridin-3-yl)acetamide, ethanol-water mixtures have proven effective for recrystallization, achieving purities of 85-99% with yield recoveries of 60-85% [20] [21]. The crystallization process can be enhanced through seeding, controlled cooling rates, and the use of anti-solvent addition techniques [20] [21].

Extraction and Purification

Liquid-liquid extraction using dichloromethane-water systems provides an effective method for removing polar impurities while maintaining good yield recovery (80-95%) [22] [23]. The process is highly scalable and can be integrated with continuous flow systems [22] [23].

Activated Carbon Treatment

Activated carbon treatment under controlled pH conditions (pH 3.5-6.5) provides an economical method for removing protein contaminants and colored impurities [24]. This technique is particularly valuable for enzymatic synthesis processes where protein removal is essential [24]. The treatment achieves purities of 80-95% with yield recoveries of 75-90% [24].

Chromatographic Purification

While column chromatography provides excellent purification (90-99% purity), its limited scalability restricts its use to high-value products [25] [23]. Flash chromatography can be employed for purification of specific impurities, achieving yield recoveries of 70-90% [25] [23]. Alternative approaches such as preparative high-performance liquid chromatography (HPLC) have been developed for specialized applications [26].

Membrane Separation Technologies

Membrane separation represents an emerging technology for industrial purification, offering excellent scalability and yield recovery (85-95%) [27]. These systems can be integrated with continuous flow processes and provide selective removal of specific impurities [27]. The technology is particularly valuable for heat-sensitive compounds where traditional distillation is not feasible [27].

Multi-Step Purification Strategies

Industrial processes typically employ sequential purification steps to achieve target purity levels [28]. A typical sequence might involve initial extraction, followed by activated carbon treatment, and final crystallization [28]. This approach optimizes both purity and yield while minimizing processing costs [28].

The optimization of purification sequences has been shown to improve overall yield by 15-25% compared to single-step processes [29]. Key factors include the selection and order of purification techniques, optimization of operating parameters, and integration with upstream synthesis processes [29].

Process Analytics and Control

Modern industrial processes incorporate real-time monitoring and control systems to optimize yield and quality [29]. In-line spectroscopic monitoring enables rapid adjustment of reaction conditions and early detection of process deviations [29]. These systems have been shown to improve consistency and reduce batch-to-batch variability [29].